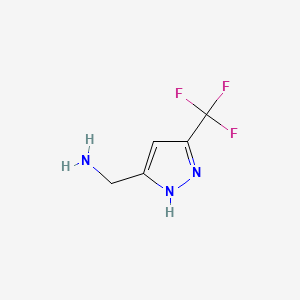
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
概要
説明
Trifluoromethylpyridines are a class of organic compounds that contain a pyridine ring and a trifluoromethyl group (-CF3). They are used in various fields, including agrochemical and pharmaceutical industries . The trifluoromethyl group is often added to organic compounds to improve their stability, lipophilicity, and bioavailability .
Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines typically includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines can vary widely depending on the specific compound and the conditions of the reaction. In general, these compounds can participate in various types of organic reactions due to the presence of the pyridine ring and the trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines can be influenced by the presence of the trifluoromethyl group and the pyridine ring. These compounds often have high stability and lipophilicity, which can affect their solubility, boiling point, melting point, and other properties .科学的研究の応用
I have conducted a thorough search for the scientific research applications of 3-(Aminomethyl)-5-(trifluoromethyl)pyrazole, also known as [5-(Trifluoromethyl)-1h-pyrazol-3-yl]methylamine or (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine. However, detailed information on specific applications for this compound in scientific research is not readily available in the public domain. The available resources primarily discuss chemical properties, synthesis methods, and safety data sheets without delving into unique applications.
Chemical Properties and Synthesis
- ChemicalBook provides a profile for this compound, including its structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties. It also mentions that it is used for R&D purposes only and not for medicinal, household, or other uses .
Safety Data
- Safety data sheets are available which detail handling precautions and potential hazards associated with this compound .
Synthesis Routes
作用機序
Target of Action
The primary targets of 3-(Aminomethyl)-5-(trifluoromethyl)pyrazole are certain types of fungi, including Rhizoctonia solani , Fusarium graminearum , Botrytis cinerea , and Alternaria solani . These fungi are plant pathogens that can cause significant damage to crops.
Mode of Action
The compound interacts with these fungi by disrupting the permeability of their cell membranes . This disruption prevents the fungi from maintaining their internal environment, leading to their death.
Biochemical Pathways
The disruption of cell membrane permeability suggests that it may interfere with the fungi’s ability to regulate ion transport and other essential processes .
Pharmacokinetics
The compound’s effectiveness against various fungi suggests that it is likely to be well-absorbed and distributed within the fungal cells .
Result of Action
The result of the compound’s action is the death of the targeted fungi. This is evidenced by the compound’s antifungal activity in vitro, where it has been shown to be effective against several plant pathogens . In addition, scanning electron microscopy studies have shown that the compound can cause the mycelium of B. cinerea to become wrinkled, twisted, and clustered .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Aminomethyl)-5-(trifluoromethyl)pyrazole. For example, the compound’s effectiveness may be affected by the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
The safety and hazards associated with trifluoromethylpyridines can depend on the specific compound. Some of these compounds may be harmful if inhaled, ingested, or if they come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.
将来の方向性
Trifluoromethylpyridines have been used in the development of various agrochemicals and pharmaceuticals, and it is expected that many novel applications of these compounds will be discovered in the future . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make these compounds valuable tools in the discovery of new drugs .
特性
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYMWMOKKONGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


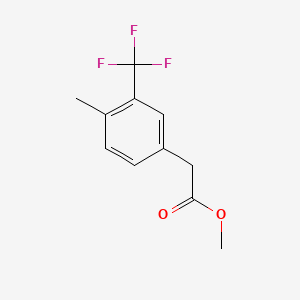

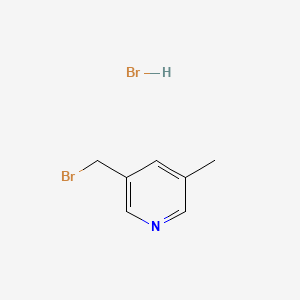
![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

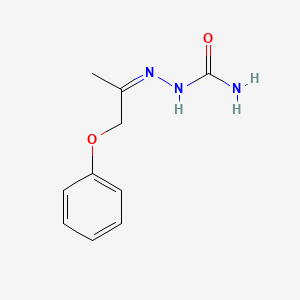
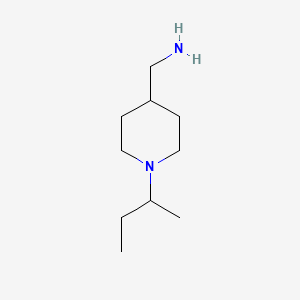
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)
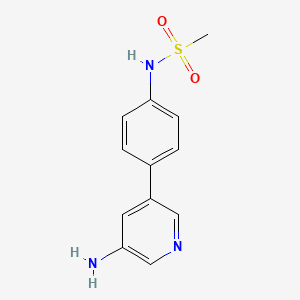
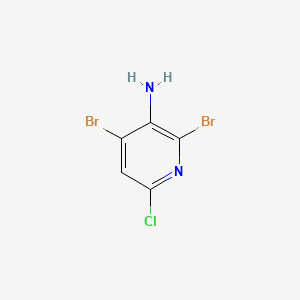

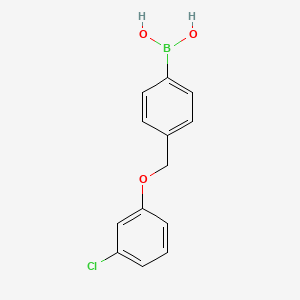
![2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine](/img/no-structure.png)